Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
CAS No.: 494825-99-9
Cat. No.: VC7765184
Molecular Formula: C18H20N6O4S3
Molecular Weight: 480.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 494825-99-9 |
|---|---|
| Molecular Formula | C18H20N6O4S3 |
| Molecular Weight | 480.58 |
| IUPAC Name | ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
| Standard InChI | InChI=1S/C18H20N6O4S3/c1-5-27-15(26)14-11(4)21-17(31-14)22-12(25)7-30-18-24-23-13(28-18)8-29-16-19-9(2)6-10(3)20-16/h6H,5,7-8H2,1-4H3,(H,21,22,25) |
| Standard InChI Key | GRFNVCHDMOVROV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)CSC3=NC(=CC(=N3)C)C)C |
Introduction
Structural Characteristics
Compounds like Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate typically include:
-
Thiazole Ring: Known for its presence in various biologically active compounds.
-
Oxadiazole Ring: Often associated with compounds exhibiting pharmacological properties.
-
Pyrimidine Moiety: Common in nucleic acids and many drugs.
-
Thioether Linkages: Enhance chemical reactivity and may influence pharmacological properties.
Potential Biological Applications
Compounds with similar structures have been explored for their:
-
Antimicrobial Properties: Due to the presence of thioether and amide functionalities.
-
Pharmacological Activities: The diverse heterocyclic rings may interact with various biological targets.
Research Findings and Future Directions
While specific research findings on Ethyl 2-(2-((5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate are not available, compounds with similar structures have shown promise in medicinal chemistry. Future studies could focus on synthesizing derivatives and evaluating their biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume